molecular formula C9H13NO B3254130 2-(3-Aminophenyl)propan-2-ol CAS No. 23243-05-2

2-(3-Aminophenyl)propan-2-ol

Cat. No. B3254130
Key on ui cas rn: 23243-05-2
M. Wt: 151.21 g/mol
InChI Key: IYRJPNNPDGGYSU-UHFFFAOYSA-N
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Patent
US07652041B2

Procedure details

To a solution of hydroxylamine hydrochloride (7.42 g, 107 mmol) and potassium hydroxide (5.41 g, 82.0 mmol) in ethanol (65 mL) and water (30 mL) was added 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]propan-2-ol (0.840 g, 3.66 mmol). The heterogeneous mixture was heated at 120° C. overnight and then concentrated. The residue was purified by column chromatography to give the desired product (0.55 g, 65%). 1H NMR (400 MHz, CDCl3) δ: 7.11-7.15 (m, 1H), 6.85-6.87 (m, 1H), 6.84 (ddd, 1H), 6.58 (ddd, 1H), and 1.55 (s, 6H). LCMS: (FA) ES+ 152.0 (M+1).
Quantity
7.42 g
Type
reactant
Reaction Step One
Quantity
5.41 g
Type
reactant
Reaction Step One
Name
2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]propan-2-ol
Quantity
0.84 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
65%

Identifiers

REACTION_CXSMILES
Cl.NO.[OH-].[K+].CC1[N:8]([C:13]2[CH:14]=[C:15]([C:19]([OH:22])([CH3:21])[CH3:20])[CH:16]=[CH:17][CH:18]=2)C(C)=CC=1>C(O)C.O>[NH2:8][C:13]1[CH:14]=[C:15]([C:19]([OH:22])([CH3:20])[CH3:21])[CH:16]=[CH:17][CH:18]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
7.42 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
5.41 g
Type
reactant
Smiles
[OH-].[K+]
Name
2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]propan-2-ol
Quantity
0.84 g
Type
reactant
Smiles
CC=1N(C(=CC1)C)C=1C=C(C=CC1)C(C)(C)O
Name
Quantity
65 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C=CC1)C(C)(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.55 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 99.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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